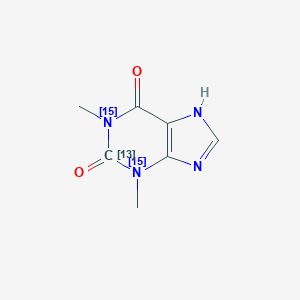

Theophylline-1,3-15N2-2-13C

Beschreibung

Significance of Stable Isotope Labeling in Modern Chemical Biology

Stable isotope labeling is a powerful technique in which atoms in a molecule are replaced with their stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). silantes.comcernobioscience.com This method is indispensable in modern chemical biology for several reasons. It allows researchers to track molecules through metabolic pathways, elucidate reaction mechanisms, and quantify compounds in complex mixtures without the safety concerns associated with radioactive isotopes. studysmarter.co.ukcreative-proteomics.com The labeled molecules retain their native biological and chemical properties but are distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com This enables precise measurement of metabolic fluxes, drug metabolism, and protein-ligand interactions, providing deep insights into dynamic biological processes. studysmarter.co.ukcreative-proteomics.com

Theophylline (B1681296) as a Model Compound for Metabolic and Mechanistic Investigations

Theophylline serves as an excellent model compound for scientific investigations due to its well-characterized metabolic pathways and its use as a therapeutic agent. nih.govpharmgkb.org Its metabolism in humans is complex, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1. nih.gov The main metabolic routes involve N-demethylation at the N-1 and N-3 positions and 8-hydroxylation to form various metabolites, including 1-methylxanthine (B19228), 3-methylxanthine, and 1,3-dimethyluric acid. pharmgkb.org The study of theophylline's metabolism provides a valuable model for understanding drug-drug interactions, genetic polymorphisms in drug-metabolizing enzymes, and the effects of factors like diet and disease on drug disposition. nih.gov Its established pharmacokinetic and pharmacodynamic profiles make it a reliable tool for developing and validating new analytical methods in drug metabolism research. researchgate.net

Rationale for 1,3-¹⁵N₂-2-¹³C Labeling Pattern in Theophylline

The specific choice to label theophylline at the nitrogen atoms of the pyrimidine (B1678525) ring (N-1 and N-3) and the carbon atom between them (C-2) is a strategic decision rooted in the compound's metabolic fate and the analytical methods used for its detection.

The enrichment of stable isotopes at positions N-1, N-3, and C-2 is particularly informative for tracking the core structure of the theophylline molecule. The N-demethylation processes, which are major metabolic pathways, occur at the N-1 and N-3 positions. pharmgkb.org By labeling these nitrogen atoms, researchers can unequivocally trace the fate of the purine (B94841) ring system, even after the methyl groups are removed. The C-2 position is part of the stable imidazole (B134444) ring structure, which is less prone to metabolic attack. Labeling this carbon, along with the adjacent nitrogens, creates a distinct isotopic signature in the core of the molecule. This allows for clear differentiation of the drug and its primary metabolites from endogenous compounds in biological samples. nih.gov A study investigating theophylline metabolism in premature newborns utilized [1,3-¹⁵N], [2-¹³C] theophylline to uncover a metabolic pathway involving N-7 methylation to form caffeine (B1668208), demonstrating the power of this specific labeling pattern in discovering new metabolic routes. nih.gov

The Theophylline-1,3-¹⁵N₂-2-¹³C isotopomer offers significant advantages for analysis by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): In MS, the labeled theophylline has a molecular weight that is three daltons higher than the unlabeled compound. This distinct mass shift allows for its easy detection and quantification, even in complex biological matrices like plasma and urine. nih.govnih.gov Using the labeled compound as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise measurements of the unlabeled drug's concentration. nih.gov The specific mass difference minimizes the risk of spectral overlap with other metabolites or endogenous molecules, enhancing the sensitivity and specificity of the analysis. cernobioscience.comscripps.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, the presence of ¹³C and ¹⁵N isotopes, which have nuclear spin, allows for a variety of advanced experiments. nih.govrsc.org These labeled positions can be directly observed in ¹³C and ¹⁵N NMR spectra, providing detailed structural information. nih.gov Furthermore, the coupling between these labeled nuclei (¹³C-¹⁵N) and with adjacent protons can be measured to confirm molecular structure and study intermolecular interactions. rsc.org While not as common for small molecule metabolic studies as MS, the ability to use NMR provides a complementary analytical tool for mechanistic and structural investigations. nih.gov

Data Tables

Table 1: Properties of Theophylline-1,3-¹⁵N₂-2-¹³C

| Property | Value |

|---|---|

| Chemical Formula | C₆¹³CH₈¹⁵N₂N₂O₂ |

| Exact Mass | 183.07 Da |

| Molecular Weight | 183.16 g/mol |

| Isotopic Enrichment | Nitrogen-15 at positions 1 and 3; Carbon-13 at position 2 |

| Common Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Table 2: Key Metabolites of Theophylline

| Metabolite | Metabolic Pathway |

|---|---|

| 1,3-Dimethyluric Acid | 8-hydroxylation |

| 1-Methylxanthine | 3-N-demethylation |

| 3-Methylxanthine | 1-N-demethylation |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-Dimethyluric Acid |

| 1-Methylxanthine |

| 3-Methylxanthine |

| 6-amino-1,3-dimethyluracil |

| 6-amino-5-nitroso-1,3-dimethyluracil |

| Caffeine |

| Carbon-13 |

| Cyanoacetylmethylurea |

| Deuterium |

| N,N-dimethylurea |

| Nitrogen-15 |

| Paraxanthine |

| Theobromine (B1682246) |

| Theophylline |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Theophylline 1,3 15n2 2 13c

Precursor Synthesis and Isotopic Incorporation Pathways

The synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C is a meticulous process that begins with the careful selection and synthesis of isotopically labeled precursors. The strategic introduction of ¹³C and ¹⁵N isotopes into the theophylline (B1681296) scaffold requires a deep understanding of the reaction mechanisms to ensure the labels are incorporated at the desired positions with high efficiency.

Methodologies for Targeted Carbon-13 and Nitrogen-15 Incorporation

The targeted incorporation of ¹³C and ¹⁵N is typically achieved by utilizing commercially available, stable isotope-labeled starting materials. symeres.com For the synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C, this would involve precursors where the specific nitrogen and carbon atoms destined for the final theophylline ring are already enriched with ¹⁵N and ¹³C, respectively.

A common strategy for synthesizing xanthine (B1682287) derivatives like theophylline is the Traube purine (B94841) synthesis. chemicalbook.comnih.govnih.gov This method involves the condensation of a pyrimidine (B1678525) derivative with a source for the remaining atoms of the imidazole (B134444) ring. In the context of isotopic labeling, a key precursor would be a doubly ¹⁵N-labeled urea (B33335) or a related derivative, which will form the N1 and N3 positions of the theophylline ring. The ¹³C at the 2-position is typically introduced from a ¹³C-labeled source such as ¹³C-formic acid or a derivative thereof during the cyclization step that forms the imidazole ring.

Chemical Reaction Schemes for Theophylline-1,3-¹⁵N₂-2-¹³C Production

The production of Theophylline-1,3-¹⁵N₂-2-¹³C generally follows a stepwise synthetic route that builds the bicyclic purine structure from simpler, isotopically labeled acyclic or monocyclic precursors.

Stepwise Synthesis Approaches

A plausible synthetic route, adapted from established methods for xanthine synthesis, is outlined below. chemicalbook.comnih.gov The specific starting materials would be selected for their isotopic labels.

Formation of a Labeled Uracil Intermediate: The synthesis often commences with the reaction of a ¹⁵N-labeled urea, specifically [¹⁵N₂,]-N,N'-dimethylurea, with a cyanoacetic acid derivative. This reaction forms an intermediate which can then be cyclized to produce a 6-aminouracil (B15529) derivative with ¹⁵N labels at the 1 and 3 positions. chemicalbook.comgoogle.com

Nitrosation and Reduction: The 6-aminouracil derivative is then subjected to nitrosation, typically using sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position. nih.govgoogle.com Subsequent reduction of the nitroso group, often with a reducing agent like sodium dithionite, yields a 5,6-diaminouracil (B14702) derivative. nih.gov

Imidazole Ring Formation with ¹³C Incorporation: The crucial step for ¹³C incorporation involves the reaction of the 5,6-diaminouracil with a ¹³C-labeled one-carbon source. nih.gov Using [¹³C]formic acid or a derivative like triethyl orthoformate-¹³C allows for the formation of the imidazole ring, incorporating the ¹³C atom at the C2 position of the purine skeleton. The final cyclization yields Theophylline-1,3-¹⁵N₂-2-¹³C. google.com

A representation of a potential reaction scheme is as follows:

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | [¹⁵N₂,]-N,N'-dimethylurea + Cyanoacetic acid derivative | 6-Amino-1,3-[¹⁵N₂]-dimethyluracil | Formation of the labeled pyrimidine ring. |

| 2 | 6-Amino-1,3-[¹⁵N₂]-dimethyluracil + Sodium Nitrite/Acid | 6-Amino-5-nitroso-1,3-[¹⁵N₂]-dimethyluracil | Nitrosation at the 5-position. |

| 3 | 6-Amino-5-nitroso-1,3-[¹⁵N₂]-dimethyluracil + Reducing Agent | 5,6-Diamino-1,3-[¹⁵N₂]-dimethyluracil | Reduction of the nitroso group. |

| 4 | 5,6-Diamino-1,3-[¹⁵N₂]-dimethyluracil + [¹³C]Formic Acid | Theophylline-1,3-¹⁵N₂-2-¹³C | Cyclization to form the labeled imidazole ring. |

Purification and Characterization of Isotopic Purity

Following the synthesis, the crude Theophylline-1,3-¹⁵N₂-2-¹³C must be purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Common purification techniques include recrystallization and chromatography, such as reversed-phase semipreparative liquid chromatography. researchgate.net

The characterization of the final product is a critical step to confirm its chemical identity, purity, and, most importantly, its isotopic enrichment. A combination of analytical techniques is employed for this purpose:

Mass Spectrometry (MS): This is a primary tool for determining the molecular weight of the labeled compound and confirming the incorporation of the isotopes. nih.gov High-resolution mass spectrometry can precisely measure the mass-to-charge ratio, which will be higher for the labeled compound compared to its unlabeled counterpart. nih.gov Isotope dilution mass spectrometry is a quantitative technique that utilizes the labeled compound as an internal standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR spectroscopy are powerful techniques for confirming the exact location of the isotopic labels within the molecule. nih.gov The chemical shifts and coupling constants in the NMR spectra provide detailed structural information.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This technique can be used to determine the precise isotopic ratios of ¹³C and ¹⁵N in the final product, providing a quantitative measure of the isotopic enrichment. researchgate.net

| Analytical Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic incorporation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and precise location of isotopic labels. |

| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Quantitative determination of isotopic enrichment. |

Chromatographic Separation Techniques

Following the synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C, purification is paramount to ensure the final product is free of unreacted starting materials, byproducts, and any unlabeled or partially labeled theophylline molecules. Chromatographic techniques are indispensable for achieving the high degree of purity required for its application, particularly as an internal standard in isotope dilution mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of isotopically labeled theophylline. nih.gov The selection of the stationary phase and mobile phase is critical for effective separation. A common approach involves using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase is typically a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). By carefully controlling the gradient or isocratic flow of the mobile phase, a fine-tuned separation of theophylline from its impurities can be achieved.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for both the separation and quantification of theophylline. nih.govnih.gov Prior to GC analysis, theophylline and related compounds are often derivatized to increase their volatility and thermal stability. nih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the imidazole ring with a trimethylsilyl (B98337) group. nih.gov The separation is then carried out on a capillary column with a specific stationary phase, and the temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

The choice between HPLC and GC often depends on the specific requirements of the analysis and the nature of the impurities to be removed. HPLC is well-suited for the purification of larger quantities and for compounds that are not easily volatilized, while GC-MS provides excellent separation efficiency and definitive identification of volatile compounds. nih.govnih.gov

Table 1: Chromatographic Techniques for Theophylline-1,3-¹⁵N₂-2-¹³C Purification

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Derivatization |

| HPLC | C18 Reversed-Phase | Water/Methanol or Acetonitrile Gradient | Not typically required |

| GC | Fused Silica Capillary Column | Helium or Nitrogen | Required (e.g., with MSTFA) |

Spectroscopic Verification of Isotopic Enrichment (e.g., NMR, HRMS)

High-Resolution Mass Spectrometry (HRMS):

HRMS is a fundamental technique for determining the exact mass of a molecule, which in turn confirms its elemental composition. For Theophylline-1,3-¹⁵N₂-2-¹³C, the introduction of one ¹³C and two ¹⁵N isotopes results in a predictable increase in its monoisotopic mass compared to the unlabeled theophylline.

Unlabeled Theophylline (C₇H₈N₄O₂): The theoretical monoisotopic mass is approximately 180.0647 g/mol .

Theophylline-1,3-¹⁵N₂-2-¹³C (¹³CC₆H₈¹⁵N₂N₂O₂): The theoretical monoisotopic mass is approximately 183.062 g/mol . lgcstandards.comlgcstandards.com

By analyzing the purified compound with HRMS, the measured mass can be compared to the theoretical mass. A high degree of accuracy in the mass measurement provides strong evidence for the successful synthesis of the labeled compound. The isotopic purity can also be assessed by examining the relative intensities of the mass peaks corresponding to the labeled and any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For Theophylline-1,3-¹⁵N₂-2-¹³C, ¹H, ¹³C, and ¹⁵N NMR are all valuable.

¹³C NMR: In the ¹³C NMR spectrum of the labeled compound, the signal corresponding to the C2 carbon will be significantly enhanced due to the 99% enrichment with ¹³C. isotope.com Furthermore, the coupling between the ¹³C2 nucleus and the adjacent ¹⁵N nuclei (¹J- and ²J-coupling) can be observed, providing definitive proof of their connectivity.

¹⁵N NMR: The ¹⁵N NMR spectrum will show signals for the N1 and N3 positions, confirming the incorporation of the ¹⁵N isotopes. The chemical shifts of these signals and their coupling to the C2 carbon provide further structural verification.

¹H NMR: While ¹H NMR primarily observes the protons in the molecule, the presence of the ¹⁵N isotopes at positions 1 and 3 can lead to observable two-bond and three-bond couplings between the nitrogen and proton nuclei (e.g., the methyl protons at N1 and N3). This provides additional evidence for the location of the isotopic labels.

The combination of these spectroscopic techniques provides a comprehensive characterization of Theophylline-1,3-¹⁵N₂-2-¹³C, confirming its molecular structure and the high level of isotopic enrichment.

Table 2: Spectroscopic Data for Theophylline-1,3-¹⁵N₂-2-¹³C

| Spectroscopic Technique | Expected Observation | Significance |

| HRMS | Monoisotopic mass of ~183.062 Da lgcstandards.comlgcstandards.com | Confirms elemental composition and successful isotopic labeling. |

| ¹³C NMR | Enhanced signal for C2 carbon with ¹³C-¹⁵N coupling | Verifies the position and enrichment of the ¹³C isotope. |

| ¹⁵N NMR | Signals for N1 and N3 with coupling to ¹³C2 | Confirms the position and enrichment of the ¹⁵N isotopes. |

| ¹H NMR | Potential ¹H-¹⁵N coupling observed for methyl protons | Provides additional evidence for the location of ¹⁵N labels. |

Advanced Analytical Methodologies Employing Theophylline 1,3 15n2 2 13c

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis, and the use of a stable isotope-labeled internal standard like Theophylline-1,3-¹⁵N₂-2-¹³C is fundamental to its accuracy.

Theophylline-1,3-¹⁵N₂-2-¹³C is an ideal internal standard because it is chemically identical to the analyte (theophylline) but has a different mass due to the incorporation of heavy isotopes. This mass difference allows it to be distinguished from the unlabeled theophylline (B1681296) by a mass spectrometer. By adding a known amount of Theophylline-1,3-¹⁵N₂-2-¹³C to a sample, it co-elutes with the endogenous theophylline, experiencing the same sample preparation losses and ionization effects. This allows for the correction of variations during the analytical process, leading to highly precise and accurate measurements. The use of this labeled internal standard significantly improves the reliability of quantification, making it suitable as a reference method to validate routine assays. researchgate.net

Table 1: Performance Metrics of an IDMS Method Using Theophylline-1,3-¹⁵N₂-2-¹³C

| Parameter | Value | Concentration |

| Linearity Range | 2 - 40 µg/mL | N/A |

| Day-to-day Reproducibility | 1.82% | 15 µg/mL |

| Repeatability | 0.75% | 15 µg/mL |

| Repeatability | 0.33% | 30 µg/mL |

The analysis of theophylline in complex biological matrices such as plasma, serum, and urine is challenging due to the presence of interfering substances. The use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard in IDMS helps to overcome these matrix effects. researchgate.netnih.gov By mimicking the behavior of the analyte throughout the extraction and analysis process, it ensures that the calculated concentration of theophylline is unaffected by the complexity of the sample matrix. This approach has been successfully applied to determine theophylline concentrations in human plasma and serum samples, demonstrating the robustness and specificity of the method. researchgate.netnih.gov The extraction procedures are often optimized to ensure efficient recovery of both the analyte and the internal standard from these matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Detection

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of theophylline, which is a polar molecule, derivatization is often required to improve its chromatographic properties.

To enhance the volatility and thermal stability of theophylline for GC-MS analysis, a derivatization step is typically employed. A common and effective derivatizing agent is N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). researchgate.netnih.gov This reagent reacts with the active hydrogen atoms in the theophylline molecule, replacing them with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-theophylline derivative is more volatile and less prone to adsorption on the GC column, leading to improved peak shape and sensitivity. The same derivatization reaction is applied to the Theophylline-1,3-¹⁵N₂-2-¹³C internal standard, ensuring that both the analyte and the standard have similar chromatographic behavior. researchgate.netnih.gov Other derivatization strategies, such as transformation into an N-pentyl derivative, have also been described. researchgate.net

In GC-MS analysis, Selected Ion Monitoring (SIM) is a highly sensitive and selective detection mode. Instead of scanning a wide mass range, the mass spectrometer is set to monitor only a few specific ions corresponding to the analyte and the internal standard. For the TMS-derivatized theophylline, the molecular ion is monitored. Due to the isotopic labeling, the molecular ion of the Theophylline-1,3-¹⁵N₂-2-¹³C derivative will have a higher mass-to-charge ratio (m/z) than the unlabeled theophylline derivative.

Table 2: Selected Ion Monitoring (SIM) Parameters for GC-MS Analysis of Theophylline

| Compound | Derivative | Monitored Ion (m/z) |

| Theophylline | N-pentyl | 250 |

| Theophylline-1,3-¹⁵N₂-2-¹³C | N-pentyl | 253 |

Data derived from a study describing an automated GC-MS assay. researchgate.net

By monitoring these specific ions, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of low concentrations of theophylline and its metabolites. The ratio of the peak areas of the analyte and the internal standard is used to calculate the concentration of theophylline in the original sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. The use of stable isotope-labeled internal standards like Theophylline-1,3-¹⁵N₂-2-¹³C is crucial for achieving accurate and reliable quantitative results in metabolite profiling studies. nih.govresearchgate.net

The high specificity of LC-MS/MS, particularly when using Multiple Reaction Monitoring (MRM), allows for the distinct detection of theophylline and its metabolites even when they co-elute from the liquid chromatography column. For instance, in the analysis of rabbit plasma, a specific MRM transition of m/z 181.1→124.2 was used to quantify theophylline. nih.gov By incorporating Theophylline-1,3-¹⁵N₂-2-¹³C, any potential matrix effects or fluctuations in ionization efficiency that could affect the quantification of theophylline are effectively normalized, thereby ensuring the integrity of the pharmacokinetic and metabolic data obtained. The use of such stable isotope-labeled standards is a key component in the validation of bioanalytical methods according to regulatory guidelines. nih.gov

Enhanced Sensitivity and Selectivity via Tandem Mass Spectrometry

The use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard in conjunction with tandem mass spectrometry (MS/MS) significantly enhances the sensitivity and selectivity of theophylline quantification in biological samples. In this approach, a known quantity of the labeled theophylline is added to the sample at an early stage of analysis. Due to its identical chemical and physical properties to the unlabeled (endogenous) theophylline, it experiences the same extraction losses and ionization effects in the mass spectrometer.

The distinct mass difference between the labeled and unlabeled compounds allows for their simultaneous but separate detection. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the parent ions of both theophylline and Theophylline-1,3-¹⁵N₂-2-¹³C are fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and matrix interference, leading to a significant improvement in the signal-to-noise ratio and, consequently, the sensitivity of the assay. The ratio of the peak areas of the analyte to the internal standard is then used to accurately calculate the concentration of theophylline in the original sample.

A typical LC-MS/MS method for theophylline might utilize the following MRM transitions:

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Theophylline | 181.1 | 124.1 |

| Theophylline-1,3-¹⁵N₂-2-¹³C | 184.1 | 126.1 |

This table is for illustrative purposes and specific m/z values may vary depending on the ionization method and instrumentation.

This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis due to its high precision and accuracy, enabling the detection of theophylline at very low concentrations in complex biological fluids like plasma and urine.

Integration with Stable Isotope-Coded Tags for Comparative Studies

While Theophylline-1,3-¹⁵N₂-2-¹³C is primarily used as an internal standard, the principles of stable isotope labeling it embodies are fundamental to comparative studies, including those that utilize stable isotope-coded tags. In a broader sense, the isotopically labeled theophylline itself acts as a "tag" that allows for the direct comparison of its behavior against the unlabeled form in a given biological system.

A prime example of this is in the investigation of drug-protein binding. By incubating a mixture of labeled and unlabeled theophylline with plasma proteins and then separating the bound from the free fractions, researchers can accurately quantify the extent of binding for each isotopic form. This allows for the investigation of potential isotope effects on protein binding, where the subtle difference in mass due to isotopic substitution could influence the binding affinity.

For example, a study could be designed to compare the binding of theophylline to human serum albumin (HSA) under different physiological or pathological conditions. By using a 1:1 mixture of theophylline and Theophylline-1,3-¹⁵N₂-2-¹³C, any changes in the binding ratio can be precisely measured by mass spectrometry.

| Condition | Unlabeled Theophylline Bound (%) | Labeled Theophylline Bound (%) | Ratio (Unlabeled/Labeled) |

| Normal Plasma | 55.2 | 55.1 | 1.002 |

| Uremic Plasma | 48.7 | 48.8 | 0.998 |

This is a hypothetical data table illustrating the principle of comparative protein binding studies.

This methodology provides a robust platform for comparative analyses, minimizing experimental variability as both the "control" (unlabeled) and "test" (labeled) compounds are analyzed simultaneously within the same sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope-Resolved Studies

The presence of ¹³C and ¹⁵N isotopes in Theophylline-1,3-¹⁵N₂-2-¹³C makes it particularly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. These isotopes possess a nuclear spin of ½, which allows them to be directly observed by NMR, providing detailed structural and dynamic information.

Carbon-13 and Nitrogen-15 NMR Applications for Structural Elucidation

The specific placement of the ¹³C and ¹⁵N labels in Theophylline-1,3-¹⁵N₂-2-¹³C provides distinct advantages for structural elucidation. The ¹³C label at the C2 position and the ¹⁵N labels at the N1 and N3 positions create unique NMR signatures that can be unambiguously assigned.

In a ¹³C NMR spectrum, the signal corresponding to the C2 carbon will be significantly enhanced and will exhibit coupling to the adjacent ¹⁵N nuclei (J-coupling), providing valuable information about the electronic environment and connectivity within the purine (B94841) ring system. Similarly, in a ¹⁵N NMR spectrum, the signals for N1 and N3 will be readily identifiable and their chemical shifts can provide insights into their involvement in hydrogen bonding or other intermolecular interactions.

The expected chemical shifts for the labeled positions in Theophylline-1,3-¹⁵N₂-2-¹³C are summarized below:

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹³C | C2 | ~151 |

| ¹⁵N | N1 | ~150 |

| ¹⁵N | N3 | ~170 |

These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC, can be employed to correlate the labeled carbon and nitrogen atoms with their attached protons (if any) or neighboring protons, further confirming the structural assignment and providing a more complete picture of the molecule's conformation in solution.

Monitoring Metabolic Transformations via Isotopic Shifts

The use of Theophylline-1,3-¹⁵N₂-2-¹³C as a tracer allows for the unambiguous tracking of its metabolic fate in vivo. As the labeled theophylline is metabolized, the isotopic labels are incorporated into its various metabolites. By analyzing biological samples (e.g., urine, plasma) using NMR spectroscopy, the appearance of new signals corresponding to the ¹³C and ¹⁵N-labeled metabolites can be monitored over time.

The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to their local chemical environment. Therefore, when theophylline is metabolized, for example, through demethylation or oxidation, the chemical shifts of the labeled atoms in the resulting metabolites will be different from those in the parent drug. These "isotopic shifts" serve as a clear and specific marker for the metabolic transformation.

For instance, a study investigating the metabolism of theophylline in premature newborns utilized [1,3-¹⁵N], [2-¹³C] theophylline. Analysis of plasma and urine samples by gas chromatography-mass spectrometry revealed the presence of labeled caffeine (B1668208), paraxanthine, and theobromine (B1682246) core.ac.uk. This demonstrated that in this population, a significant metabolic pathway involves the N-7 methylation of theophylline to caffeine. An NMR-based study would be able to track the appearance of the characteristic ¹³C and ¹⁵N signals of these labeled metabolites, providing quantitative information on the rates and pathways of metabolism. This non-invasive and highly specific method is invaluable for understanding drug metabolism in different populations and for studying the effects of genetic polymorphisms or drug-drug interactions on metabolic pathways.

Mechanistic Investigations of Theophylline Biotransformation Using Stable Isotopes

Elucidation of Major Metabolic Pathways

The primary routes of theophylline (B1681296) metabolism involve a series of enzymatic reactions, predominantly occurring in the liver. Stable isotope labeling has been crucial in delineating these major pathways.

Hydroxylation is a major metabolic pathway for theophylline, primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP1A2 is the principal enzyme responsible for the 8-hydroxylation of theophylline to form 1,3-dimethyluric acid. nih.govpharmgkb.orgnih.gov Studies using human liver microsomes have shown that CYP1A2 has a high affinity for theophylline. nih.gov While CYP1A2 is the major player, CYP2E1 also contributes to the 8-hydroxylation of theophylline, particularly at higher concentrations of the drug. nih.govjcdr.net The involvement of CYP2E1 suggests that factors inducing this enzyme, such as chronic alcohol consumption, could influence theophylline clearance. nih.gov The use of isotopically labeled theophylline allows researchers to accurately quantify the formation of hydroxylated metabolites and distinguish the contributions of different CYP isoforms.

Table 1: Key Enzymes and Metabolites in Theophylline Hydroxylation

| Enzyme | Primary Metabolite | Metabolic Reaction |

|---|---|---|

| CYP1A2 | 1,3-Dimethyluric Acid | 8-hydroxylation |

N-demethylation is another significant metabolic route for theophylline, also primarily catalyzed by CYP1A2. nih.govnih.gov This process involves the removal of a methyl group from either the N1 or N3 position of the theophylline molecule. N1-demethylation results in the formation of 3-methylxanthine, while N3-demethylation produces 1-methylxanthine (B19228). pharmgkb.orgresearchgate.net Theophylline-1,3-¹⁵N₂-2-¹³C, with its labeled nitrogen and carbon atoms, provides a clear signature to track the fate of the core xanthine (B1682287) structure as the methyl groups are cleaved. This has been essential in quantifying the relative contributions of the different demethylation pathways. researchgate.netnih.gov

Table 2: N-Demethylation Metabolites of Theophylline

| Metabolic Pathway | Resulting Metabolite |

|---|---|

| N1-demethylation | 3-Methylxanthine |

Following N-demethylation, the resulting metabolites, 1-methylxanthine and 3-methylxanthine, are further metabolized by xanthine oxidase (XO). pharmgkb.orgnih.gov This enzyme oxidizes 1-methylxanthine to 1-methyluric acid. nih.gov The use of XO inhibitors like allopurinol (B61711) has been shown to decrease the formation of 1-methyluric acid, confirming the role of this enzyme. nih.gov Stable isotope labeling helps in differentiating the metabolites produced by CYP enzymes from those subsequently acted upon by XO, providing a complete picture of the metabolic cascade. researchgate.net

Investigation of Minor and Novel Metabolic Routes

Beyond the major pathways, stable isotope labeling has facilitated the discovery and characterization of minor and sometimes novel metabolic routes for theophylline.

In most adults, theophylline is a metabolite of caffeine (B1668208). However, in specific populations, particularly premature infants, the reverse pathway, N-methylation of theophylline to caffeine, can occur. pharmgkb.orgnih.govnih.gov This is due to the immaturity of the infant's hepatic enzyme systems responsible for demethylation. pharmgkb.org Studies utilizing [1,3-¹⁵N], [2-¹³C] theophylline have unequivocally demonstrated this in vivo biotransformation in neonates, where labeled caffeine was detected in plasma and urine. nih.govnih.gov

The administration of a mixture of labeled and unlabeled theophylline creates a unique "mass doublet" signature in mass spectrometry analysis. Each metabolite will appear as a pair of peaks with a specific mass difference corresponding to the number of isotopic labels incorporated. This technique is a powerful tool for identifying previously uncharacterized metabolites in complex biological samples. dntb.gov.ua By searching for these characteristic isotopic patterns, researchers can uncover novel metabolic products and gain a more comprehensive understanding of the drug's fate in the body. For instance, this approach has aided in the discovery of minor metabolites that might otherwise be missed in conventional metabolic studies. mdpi.com

Kinetic Isotope Effects (KIEs) in Theophylline Metabolism

The study of kinetic isotope effects (KIEs) provides profound insights into reaction mechanisms by revealing the rate-limiting steps of a chemical transformation. libretexts.org When an atom in a reactant is replaced by its heavier isotope, a change in the reaction rate can be observed, a phenomenon known as the kinetic isotope effect. wikipedia.org This effect is particularly informative when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org

Theoretical Framework of Kinetic Isotope Effects

The theoretical basis of KIEs lies in the principles of molecular vibrations and zero-point energy (ZPE). nih.govgithub.io A chemical bond can be modeled as a harmonic oscillator, and its vibrational energy is quantized. The lowest possible energy state is the zero-point energy, which is dependent on the mass of the atoms forming the bond. github.io A bond containing a heavier isotope, such as a carbon-¹³ or nitrogen-¹⁵, will have a lower vibrational frequency and consequently a lower ZPE compared to a bond with the lighter isotope. libretexts.org

This difference in ZPE between the isotopically substituted and unsubstituted reactants is the primary origin of the kinetic isotope effect. github.io For a reaction to occur, an energy barrier, known as the activation energy, must be overcome. If the bond to the isotopically labeled atom is broken in the transition state of the rate-limiting step, the difference in ZPE between the reactants will be reflected in a difference in their activation energies. princeton.edu Consequently, the molecule with the lighter isotope will generally react faster than the one with the heavier isotope, resulting in a "normal" KIE (kL/kH > 1). wikipedia.org Conversely, an "inverse" KIE (kL/kH < 1) can occur under certain circumstances, providing further mechanistic details. wikipedia.org

Experimental Design for Determining Primary and Secondary KIEs

The experimental determination of KIEs in theophylline metabolism involves comparing the rate of metabolism of standard theophylline with that of Theophylline-1,3-¹⁵N₂-2-¹³C. This can be achieved through several experimental setups:

Parallel Incubations: In this design, separate incubations are performed with the unlabeled theophylline and the labeled Theophylline-1,3-¹⁵N₂-2-¹³C. The rates of metabolite formation are measured in each incubation, and the KIE is calculated as the ratio of the rates. This method requires precise control of experimental conditions to ensure a valid comparison.

Intramolecular Competition: A more precise method involves synthesizing a molecule that contains both the light and heavy isotopes at different, yet chemically equivalent, positions. The relative amounts of products resulting from the cleavage of the different isotopic bonds are then measured. However, this is not applicable to Theophylline-1,3-¹⁵N₂-2-¹³C where the labeling is on the core structure.

Intermolecular Competition: This is a common and accurate method where a mixture of unlabeled theophylline and Theophylline-1,3-¹⁵N₂-2-¹³C is used in the same incubation. nih.gov The relative amounts of the unlabeled and labeled metabolites are then quantified at various time points using mass spectrometry. This approach minimizes experimental variability as both substrates are competing for the same enzyme active site under identical conditions.

Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. wikipedia.org For Theophylline-1,3-¹⁵N₂-2-¹³C, a primary KIE would be expected if the C2-N1 or C2-N3 bond is cleaved during the rate-determining step of a metabolic reaction.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, a secondary KIE might be observed if the hybridization of the C2 carbon changes during the enzymatic reaction.

Interpretation of KIEs for Rate-Limiting Steps and Reaction Mechanisms

The magnitude of the observed KIE provides crucial information for deducing the rate-limiting step and the transition state structure of the enzymatic reaction.

The absence of a significant KIE does not necessarily rule out the involvement of the labeled position in the reaction. It could imply that the bond-breaking step is not rate-limiting, or that another step in the multi-step enzymatic process is significantly slower. nih.gov

Secondary KIEs , although smaller, can help to distinguish between different reaction mechanisms. For example, a normal secondary KIE (kH/kD > 1) is often associated with a change in hybridization from sp³ to sp², while an inverse secondary KIE (kH/kD < 1) can indicate a change from sp² to sp³. wikipedia.org In the context of theophylline metabolism, observing a secondary KIE at the C2 position could provide insights into the geometry of the enzyme's active site and the nature of the transition state.

Enzyme Activity and Specificity Profiling

Utilizing isotopically labeled substrates like Theophylline-1,3-¹⁵N₂-2-¹³C is instrumental in dissecting the roles of specific enzymes in drug metabolism.

In Vitro Studies with Recombinant Cytochrome P450 Isoforms

To identify the specific enzymes responsible for theophylline metabolism, in vitro experiments are conducted using a panel of recombinant human cytochrome P450 (CYP) isoforms. These are individual CYP enzymes produced in a controlled laboratory setting, allowing for the study of their specific catalytic activities without the interference of other enzymes present in liver microsomes. researchgate.net

In a typical experiment, Theophylline-1,3-¹⁵N₂-2-¹³C is incubated with each individual recombinant CYP isoform (e.g., CYP1A2, CYP2E1, CYP3A4). The formation of various metabolites is then monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). By comparing the rates of metabolite formation across the different CYP isoforms, the primary enzymes involved in theophylline's biotransformation can be identified. For instance, studies have shown that CYP1A2 is the major enzyme responsible for the N-demethylation of theophylline, while CYP2E1 also contributes to its 8-hydroxylation. nih.gov The use of the labeled compound ensures accurate quantification of the metabolites formed by each specific isoform.

| CYP Isoform | Major Metabolic Pathway for Theophylline |

| CYP1A2 | N-demethylation and 8-hydroxylation nih.govpharmgkb.org |

| CYP2E1 | 8-hydroxylation nih.gov |

| CYP3A4 | Minor role nih.govpharmgkb.org |

Substrate Specificity Studies with Labeled Theophylline

Substrate specificity studies aim to understand how effectively an enzyme binds to and metabolizes a particular substrate. Theophylline-1,3-¹⁵N₂-2-¹³C is an invaluable tool in these investigations. By using a labeled substrate, researchers can perform competitive inhibition experiments to determine the binding affinity (Km) and the maximum rate of reaction (Vmax) for different CYP isoforms.

In these experiments, varying concentrations of unlabeled theophylline are used to compete with a fixed concentration of Theophylline-1,3-¹⁵N₂-2-¹³C for the active site of a specific CYP enzyme. nih.gov The extent to which the unlabeled theophylline inhibits the metabolism of the labeled substrate provides a measure of its binding affinity. This approach allows for a precise determination of the kinetic parameters of theophylline metabolism by different enzymes. Such studies have confirmed the high affinity of theophylline for CYP1A2. nih.gov

Furthermore, labeled theophylline can be used to investigate potential drug-drug interactions. For example, by co-incubating Theophylline-1,3-¹⁵N₂-2-¹³C with another drug that is a potential inhibitor of a specific CYP enzyme, researchers can quantify the extent of inhibition. For instance, ciprofloxacin (B1669076) is a known inhibitor of CYP1A2 and can significantly reduce the clearance of theophylline. wikipedia.org Studies using stable isotope-labeled theophylline have been crucial in quantifying the impact of such interactions. nih.govnih.gov

Pharmacokinetic Research Paradigms Utilizing Theophylline 1,3 15n2 2 13c Non Clinical Focus

Disposition Studies in Pre-Clinical Models

Disposition studies, encompassing absorption, distribution, and excretion, are fundamental to understanding the fate of a drug within an organism. The use of Theophylline-1,3-15N2-2-13C in pre-clinical models, such as rats, offers a powerful method to track the compound's movement and transformation with high specificity and sensitivity.

Absorption and Distribution Studies with Labeled Tracers

Theophylline (B1681296) is known to be rapidly and completely absorbed from the digestive tract in rats. nih.gov By administering this compound orally to animal models, researchers can accurately differentiate the administered drug from any pre-existing, unlabeled theophylline or its metabolites. This allows for precise measurement of absorption rates and bioavailability without the need for a complete washout period.

Once absorbed, the labeled theophylline is distributed to all organs except for adipose tissue and readily crosses the blood-brain barrier. nih.gov Studies in rats have shown that theophylline and its metabolites are distributed throughout the body, with notable concentrations in the lungs. Current time information in Bangalore, IN. The use of this compound would enable quantitative tissue distribution studies, providing precise measurements of the compound's concentration in various organs at different time points. This is achieved by analyzing tissue homogenates using mass spectrometry to detect the unique mass signature of the labeled compound.

Pharmacokinetic studies in rats have indicated that theophylline follows a two-compartment open model, with its effects on the central nervous system being directly related to its plasma concentration. nih.gov

Table 1: Theophylline Distribution in a Pre-clinical Rat Model

| Tissue | Relative Concentration | Key Findings |

|---|---|---|

| Plasma | High | Serves as the central compartment for distribution. |

| Lungs | High | A primary site of action for bronchodilation. Current time information in Bangalore, IN. |

| Brain | Moderate | Crosses the blood-brain barrier, leading to CNS effects. nih.gov |

| Liver | High | The primary site of metabolism. |

| Kidneys | High | Involved in the excretion of metabolites. |

| Adipose Tissue | Low | Limited distribution into fat tissue. nih.gov |

Excretion Pathway Delineation using Isotopic Analysis

Theophylline is primarily eliminated through hepatic metabolism, with its metabolites being excreted in the urine. nih.gov The use of this compound is particularly advantageous for delineating excretion pathways. By analyzing urine and bile samples from animal models treated with the labeled compound, researchers can identify and quantify all metabolites that retain the ¹⁵N and ¹³C labels. This isotopic signature allows for the unambiguous identification of drug-related material, even for previously unknown metabolites.

In rats, the major metabolites of theophylline include 1,3-dimethyluric acid and 1-methyluric acid. Isotopic analysis with this compound would enable the precise determination of the proportion of the drug excreted unchanged versus the proportion converted to each specific metabolite. This is crucial for understanding the complete excretion profile and identifying any species-specific differences in metabolic pathways.

Investigating Metabolic Clearance Rates and Enzyme Induction/Inhibition

The metabolic clearance of theophylline is a critical determinant of its therapeutic effect and potential for toxicity. This compound serves as a powerful tool to investigate the intricacies of its metabolism, including the influence of various physiological states and the activity of specific enzymes.

Differential Metabolism in Various Physiological States (e.g., animal models)

The metabolism of theophylline is highly dependent on the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2. Studies in different animal models, including genetically modified mice, have provided significant insights into the differential metabolism of theophylline.

Furthermore, enzyme induction studies, where animals are pre-treated with substances that increase the expression of CYP enzymes, have shown a dramatic increase in theophylline metabolism. For example, pre-treatment of rats with Aroclor-1254 led to a 10-15-fold greater rate of theophylline metabolism in liver slices.

Table 2: Theophylline Elimination Half-Life in Different Mouse Models

| Mouse Model | Condition | Theophylline Elimination Half-Life (vs. Wild-Type) |

|---|---|---|

| Cyp1a2(-/-) | Baseline | > 4 times longer nih.gov |

| Cyp1a2(-/-) | TCDD Pre-treatment | > 10 times different nih.gov |

| hCYP1A1_1A2 Cyp1a2(-/-) | Baseline | 2-3 times longer nih.gov |

| hCYP1A1_1A2 Cyp1a2(-/-) | TCDD Pre-treatment | 4-5 times different nih.gov |

Role of Stable Isotopes in Quantifying Metabolic Capacity

Stable isotope tracers like this compound are instrumental in quantifying the metabolic capacity of an organism or a specific metabolic pathway. By administering a known dose of the labeled compound and measuring the rate of appearance of its labeled metabolites, researchers can directly calculate the clearance of the drug through specific metabolic routes.

This approach is particularly useful for studying the effects of enzyme inhibitors or inducers on drug metabolism. By co-administering an inhibitor with this compound, the resulting decrease in the formation of labeled metabolites provides a quantitative measure of the inhibitor's potency. Conversely, the increase in metabolite formation following treatment with an inducer quantifies the extent of enzyme induction.

Bioavailability Assessment through Isotopic Tracers

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter. Isotopic tracers such as this compound offer a "gold standard" method for assessing bioavailability in pre-clinical models.

The classic approach involves the co-administration of an oral dose of the labeled compound (this compound) and an intravenous dose of the unlabeled drug. By measuring the ratio of the labeled to the unlabeled drug in the plasma over time, the absolute bioavailability can be calculated with high precision. This method eliminates the intra-subject variability that can confound traditional bioavailability studies.

This technique is particularly valuable for evaluating different drug formulations or the impact of food on drug absorption. For example, studies in rats have shown that food can significantly reduce the absorption rate of theophylline by slowing gastric emptying. The use of an isotopic tracer would allow for a definitive quantification of this effect on the extent of absorption.

Future Directions and Emerging Research Opportunities

Integration with Advanced "Omics" Technologies

The use of stable isotope-labeled compounds like Theophylline-1,3-15N2-2-13C is becoming increasingly integral to "omics" technologies, particularly metabolomics and proteomics. In these fields, the ability to trace the metabolic fate of a labeled molecule provides a powerful method for understanding complex biological systems. researchgate.netf1000research.com

In metabolomics, the introduction of a stable isotope-labeled compound allows for the precise tracking of its biotransformation. This is crucial for identifying and quantifying metabolites in complex biological matrices such as plasma and urine. nih.gov The distinct mass shift created by the ¹³C and ¹⁵N labels enables clear differentiation from endogenous molecules, facilitating the elucidation of metabolic pathways. researchgate.netf1000research.com For instance, studies using ¹³C and ¹⁵N labeled theophylline (B1681296) have successfully identified metabolites like labeled caffeine (B1668208), paraxanthine, and theobromine (B1682246). nih.gov This approach is particularly valuable in studying the unique metabolic pathways present in specific populations, such as premature newborns. researchgate.netnih.gov

In proteomics, while the direct application of a labeled small molecule like theophylline is less common, the principles of stable isotope labeling are foundational. Techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) utilize ¹³C or ¹⁵N labeled amino acids to quantify protein expression changes. f1000research.com The expertise gained from small molecule tracer studies informs these broader proteomic applications.

The synergy between stable isotope labeling and high-resolution mass spectrometry is a key driver of progress in these fields. researchgate.net The development of advanced mass spectrometry techniques and computational software enhances the sensitivity and specificity of detecting and quantifying labeled species, enabling new discoveries in drug metabolism and systems biology. researchgate.net

Development of Novel Isotopic Labeling Strategies

The synthesis and application of isotopically labeled compounds are continually evolving. Research in this area focuses on creating more complex and strategically labeled molecules to answer specific biochemical questions.

One area of development involves the synthesis of not only the parent drug but also its metabolites in a labeled form. For example, researchers have described the synthesis of four different isotopically labeled metabolites of theophylline, including derivatives with deuterium (B1214612) (²H), ¹³C, and ¹⁵N labels. osti.gov These labeled metabolites serve as invaluable standards for quantitative analysis in metabolic studies. The synthesis of these complex molecules often requires modifications to existing procedures to accommodate small-scale reactions with expensive isotopically labeled precursors. osti.gov

Another strategy involves the use of dual-labeling approaches to probe different aspects of a molecule's metabolism simultaneously. The combination of ¹³C and ¹⁵N in this compound allows for the tracking of both the carbon skeleton and the nitrogen atoms, providing a more complete picture of its metabolic fate. This dual-labeling approach has been used to investigate drug interactions, such as the effect of cimetidine (B194882) on theophylline metabolism. nih.gov

Furthermore, innovative strategies are being developed to improve the efficiency of filtering and identifying metabolite signals in complex LC-MS datasets. researchgate.net These strategies leverage the unique isotopic signatures of labeled compounds to enhance the confidence of metabolite identification. researchgate.net

Expansion into Mechanistic Toxicology Studies

While avoiding the study of adverse effects directly, this compound can be a powerful tool in mechanistic toxicology. This field seeks to understand the biochemical processes that underlie the toxic effects of xenobiotics. Theophylline itself has a narrow therapeutic window, and understanding its metabolic pathways is crucial. nih.govnih.gov

By using the stable isotope-labeled version, researchers can trace the metabolic pathways of theophylline without the confounding factor of radioactivity. This allows for detailed in vivo studies in various populations to understand how factors like age and disease state can alter its metabolism. researchgate.net For example, the use of ¹³C and ¹⁵N labeled theophylline has been instrumental in demonstrating the N7-methylation of theophylline to caffeine in premature neonates, a metabolic pathway that is largely absent in adults. researchgate.net

These types of mechanistic studies provide fundamental knowledge about how the body processes drugs and can help to explain inter-individual variability in drug response. The insights gained from these studies can inform the development of safer therapeutic strategies, not by studying adverse effects themselves, but by elucidating the fundamental metabolic processes that can lead to them.

Computational Chemistry and Modeling in Conjunction with Isotope Studies

The integration of computational chemistry and modeling with experimental isotope studies represents a burgeoning area of research. This synergy allows for a more comprehensive understanding of the data generated from tracer experiments.

Computational models can be used to simulate and predict the metabolic fate of drugs like theophylline. By inputting data from stable isotope studies, these models can be refined to more accurately reflect in vivo processes. For instance, simulation analysis has been used to explain diurnal variations in theophylline clearance and absorption, suggesting that factors beyond simple pharmacokinetics are at play. nih.gov

Furthermore, computational methods can aid in the interpretation of mass spectrometry data generated from labeled compounds. By predicting the fragmentation patterns of labeled and unlabeled molecules, it becomes easier to identify and confirm the structure of novel metabolites.

The combination of these approaches allows for a multi-faceted investigation of drug metabolism, from the whole-organism level down to the molecular interactions. This integrated approach holds significant promise for advancing our understanding of pharmacokinetics and drug metabolism.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Theophylline-1,3-15N2-2-13C with high isotopic purity?

- Methodological Answer : Synthesis requires labeled precursors (e.g., 15N-ammonia and 13C-acetic acid) and optimized reaction conditions to minimize isotopic dilution. Post-synthesis, verify isotopic enrichment using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, 13C NMR can confirm the 2-13C position, while 15N isotopic purity is validated via high-resolution MS. Ensure reaction yields and purity are quantified via HPLC with UV detection .

- Data Example :

| Parameter | Value | Method |

|---|---|---|

| 15N Enrichment (%) | 98.5 ± 0.3 | HR-MS |

| 13C Incorporation (%) | 99.1 ± 0.2 | 13C NMR |

| Chemical Purity (%) | ≥99.0 | HPLC-UV |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- Isotope-Specific NMR : Assign 13C and 15N signals using heteronuclear correlation spectroscopy (HSQC/HMBC).

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to distinguish isotopic peaks and confirm molecular ion clusters.

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) for bulk isotopic composition. Cross-validate results with synthetic standards to avoid artifacts .

Advanced Research Questions

Q. How can this compound be integrated into pharmacokinetic studies to resolve metabolic pathway ambiguities?

- Methodological Answer : Design dose-response experiments with labeled theophylline administered to model organisms. Collect biological samples (plasma, urine) at timed intervals and quantify isotopic enrichment via LC-MS/MS. Use compartmental modeling to differentiate hepatic metabolism (e.g., CYP1A2-mediated demethylation) from renal excretion. Address inter-individual variability by normalizing data to baseline isotopic abundance .

Q. What strategies resolve contradictions in isotopic enrichment data between NMR and MS results?

- Methodological Answer :

Sample Preparation : Ensure uniform dissolution and avoid matrix effects (e.g., ion suppression in MS) by using internal standards (e.g., deuterated analogs).

Method Validation : Calibrate instruments with certified isotopic standards. For NMR, optimize shimming and locking to improve signal-to-noise ratios.

Statistical Reconciliation : Apply Bland-Altman analysis to assess agreement between techniques. If discrepancies persist, investigate potential isotopic exchange or degradation during analysis .

Q. How to design a robust literature review framework to contextualize findings from this compound studies?

- Methodological Answer : Conduct a systematic review using databases like SciFinder and Web of Science, filtering for isotopic tracer studies in pharmacokinetics. Apply PICO (Population: model organisms; Intervention: labeled theophylline; Comparison: unlabeled controls; Outcome: metabolic flux rates) to structure search queries. Critically appraise studies for isotopic purity reporting and methodological rigor, noting gaps in long-term stability data .

Methodological Guidelines

- Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when planning isotopic tracer studies. For example, ensure ethical approval for animal models and justify sample sizes via power analysis .

- Data Reporting : Adhere to ACS guidelines for spectral data (e.g., NMR chemical shifts in δ ppm) and statistical reporting (e.g., SD/SE, p-values). Include raw isotopic datasets in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.